![molecular formula C24H31Cl2N7O4S B1600346 Edoxaban hydrochloride CAS No. 480448-29-1](/img/structure/B1600346.png)
Edoxaban hydrochloride
描述
Edoxaban hydrochloride is a useful research compound. Its molecular formula is C24H31Cl2N7O4S and its molecular weight is 584.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Edoxaban hydrochloride is an oral anticoagulant that functions as a selective, direct inhibitor of activated coagulation factor X (FXa). This compound is primarily utilized in the prevention of thromboembolic events, particularly in patients with non-valvular atrial fibrillation (NVAF) and those with venous thromboembolism (VTE). Understanding its biological activity involves examining its pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile.
Pharmacokinetics
Edoxaban exhibits a rapid absorption profile following oral administration, with peak plasma concentrations typically reached within 1 to 2 hours. The absolute bioavailability is approximately 62% , and it has a steady-state volume of distribution of about 107 L . The drug undergoes minimal metabolism, primarily through hydrolysis and glucuronidation, with 50% of the drug excreted renally and the remaining via feces. The elimination half-life ranges from 10 to 14 hours , allowing for once-daily dosing regimens .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-2 hours post-dose |
Absolute Bioavailability | 62% |
Volume of Distribution | 107 L |
Renal Clearance | ~50% |
Elimination Half-Life | 10-14 hours |
Edoxaban inhibits FXa, a crucial enzyme in the coagulation cascade that catalyzes the conversion of prothrombin to thrombin. By preventing thrombin generation, edoxaban effectively reduces thrombus formation without directly interfering with thrombin activity. This mechanism provides a targeted approach to anticoagulation therapy, minimizing the risk of bleeding compared to traditional vitamin K antagonists like warfarin .
Clinical Efficacy
Edoxaban has been evaluated in several large-scale clinical trials, demonstrating its efficacy and safety compared to warfarin:
- ENGAGE AF-TIMI 48 Trial : This study involved over 21,000 patients with NVAF and showed that both high-dose (60 mg) and low-dose (30 mg) regimens of edoxaban were non-inferior to warfarin in preventing stroke and systemic embolism while significantly reducing major bleeding rates .
- Hokusai-VTE Trial : In patients with symptomatic VTE, edoxaban demonstrated non-inferiority to warfarin for preventing recurrent VTE, with lower rates of bleeding complications observed .
Safety Profile
While edoxaban is associated with a reduced risk of major bleeding compared to warfarin, it is not devoid of risks. Notably, gastrointestinal bleeding incidents were higher in some studies involving edoxaban compared to placebo; however, this difference was not statistically significant .
Case Studies
- ELDERCARE-AF Trial : Focused on older patients (≥80 years), this trial found that a low-dose regimen (15 mg) of edoxaban significantly reduced stroke incidence compared to placebo, although there was an observed increase in major bleeding events .
- Effectiveness in Left Atrial Thrombosis : A prospective study evaluated edoxaban's effectiveness in resolving left atrial thrombosis in patients with atrial fibrillation. Patients received 60 mg daily for at least eight weeks, showing promising results in thrombus resolution without significant adverse effects .
科学研究应用
Clinical Applications
1. Stroke Prevention in Atrial Fibrillation
- Indication : Edoxaban is indicated for the prevention of stroke and systemic embolism in patients with NVAF. It is particularly beneficial for patients who are at high risk of thromboembolic events due to irregular heart rhythms .
- Efficacy : In clinical trials, edoxaban demonstrated a significant reduction in stroke rates compared to placebo. For instance, the ELDERCARE AF study reported an annual incidence of stroke or systemic embolism of 2.3% in the edoxaban group versus 6.7% in the placebo group .
2. Treatment of Venous Thromboembolism
- Indication : Edoxaban is also used for treating deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant for 5 to 10 days .
- Clinical Evidence : The Hokusai-VTE trial provided robust evidence supporting edoxaban's efficacy in treating VTE, showing non-inferiority to warfarin while exhibiting a favorable safety profile .
Case Studies
Case Study 1: Efficacy in Elderly Patients
A multicenter randomized double-blind study evaluated edoxaban's effectiveness in elderly patients (aged 80+) with NVAF who were at high bleeding risk. The study found that edoxaban significantly reduced the risk of stroke or systemic embolism compared to placebo, demonstrating its potential as a safer alternative for this vulnerable population .
Case Study 2: Left Atrial Thrombosis Resolution
A prospective study assessed edoxaban's effectiveness in resolving left atrial thrombosis in patients with atrial fibrillation. Results indicated that after 8 weeks of treatment with 60 mg daily, a significant percentage of patients achieved complete thrombus resolution as confirmed by transesophageal echocardiography (TEE) .
Comparative Efficacy
The following table summarizes key findings from pivotal clinical trials comparing edoxaban with other anticoagulants:
Study | Population | Edoxaban Dose | Primary Endpoint (Stroke/SE Rate) | Comparator | Results |
---|---|---|---|---|---|
ENGAGE AF-TIMI 48 | NVAF patients | 60 mg daily | Non-inferior to warfarin | Warfarin | Similar efficacy; lower bleeding rates |
Hokusai-VTE | DVT/PE patients | 60 mg daily | Non-inferior to warfarin | Warfarin | Equivalent efficacy; better safety profile |
ELDERCARE AF | Elderly NVAF patients | 15 mg daily | Reduced stroke/systemic embolism | Placebo | 2.3% vs. 6.7% incidence |
Safety Profile
While edoxaban is generally well-tolerated, it does carry risks associated with bleeding. Clinical trials have shown that major bleeding events occur at rates comparable to or slightly higher than those seen with warfarin, particularly in certain high-risk groups such as the elderly .
属性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.ClH/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);1H/t13-,15-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYCNCZOSSOOQR-QXXZOGQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480448-29-1 | |
Record name | Edoxaban hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480448291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EDOXABAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606P02282F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。